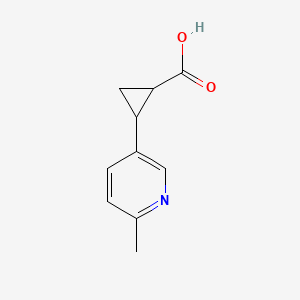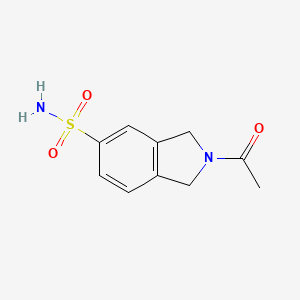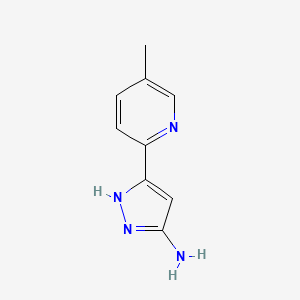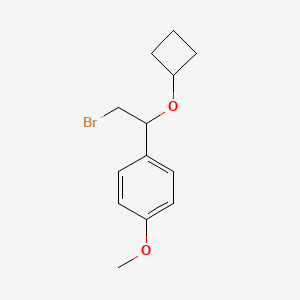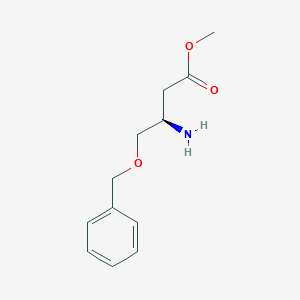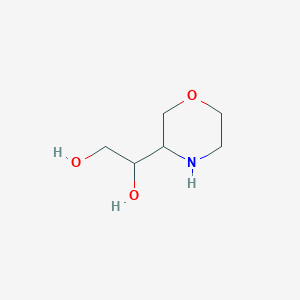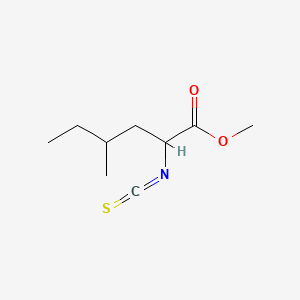![molecular formula C9H10N4O2 B13616639 Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazole ring fused to a pyridine ring, with an ethyl ester and an amino group attached, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Additionally, a mechanochemical method using azinium-N-imines and nitriles in the presence of copper acetate has been developed .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable reactions that can be performed under controlled conditions to ensure high yields and purity. The microwave-mediated synthesis mentioned earlier is particularly suitable for industrial applications due to its efficiency and eco-friendliness .
化学反応の分析
Types of Reactions
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has numerous applications in scientific research:
作用機序
The mechanism of action of ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like JAK1 and JAK2 by binding to their active sites, thereby blocking their activity . This inhibition can lead to the modulation of various signaling pathways, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[1,5-a]pyrimidine: Contains a pyrazole ring fused to a pyrimidine ring.
1,2,4-Triazolo[1,5-a]pyridine: Lacks the ethyl ester group but shares the core triazolopyridine structure.
Uniqueness
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is unique due to the presence of both an amino group and an ethyl ester group, which provide additional sites for chemical modification and enhance its versatility in various applications. Its ability to act as an enzyme inhibitor and its potential therapeutic applications further distinguish it from similar compounds .
特性
分子式 |
C9H10N4O2 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-8(14)6-4-3-5-13-7(6)11-9(10)12-13/h3-5H,2H2,1H3,(H2,10,12) |
InChIキー |
DEAVFBQOUTYRFY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CN2C1=NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


